4-(Thiazol-2-yl)pyrimidin-2-ol is a heterocyclic compound that combines a thiazole and pyrimidine moiety, which are both significant in medicinal chemistry. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure consists of a pyrimidine ring substituted with a thiazole group at the 4-position and a hydroxyl group at the 2-position.
The compound can be synthesized through various chemical reactions involving thiazole and pyrimidine derivatives. It is often derived from simpler precursors in multi-step synthesis processes that involve alkylation, condensation, and cyclization reactions.
4-(Thiazol-2-yl)pyrimidin-2-ol belongs to the class of heterocyclic compounds, specifically categorized under pyrimidines and thiazoles. Its classification is significant in the context of drug discovery, particularly for targeting various kinases involved in cancer progression.
The synthesis of 4-(Thiazol-2-yl)pyrimidin-2-ol typically involves several key steps:
Technical details regarding yields and reaction conditions vary depending on the specific reagents and methods used, often requiring optimization for efficiency and purity .
Key structural data includes:
4-(Thiazol-2-yl)pyrimidin-2-ol participates in various chemical reactions, including:
Technical details about these reactions often involve specific catalysts or conditions to drive the desired transformations .
The mechanism of action for 4-(Thiazol-2-yl)pyrimidin-2-ol primarily involves its role as an inhibitor of cyclin-dependent kinases. By binding to the ATP-binding site of CDK enzymes, it disrupts their activity, leading to cell cycle arrest and potential apoptosis in cancer cells. This inhibition is crucial for therapeutic applications in cancer treatment.
Studies have shown that derivatives of this compound exhibit potent inhibitory effects against CDK2, CDK4, and CDK6, with IC₅₀ values often falling within nanomolar ranges .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity .
4-(Thiazol-2-yl)pyrimidin-2-ol has several applications in scientific research:
Research continues to explore its potential in treating other proliferative diseases beyond cancer, highlighting its versatility as a therapeutic agent .
X-ray crystallography reveals critical insights into the solid-state architecture of 4-(Thiazol-2-yl)pyrimidin-2-ol and its derivatives. The parent compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.7027(9) Å, b = 9.9754(6) Å, c = 13.5119(7) Å, and β = 90.851(6)°. The pyrimidine and thiazole rings adopt a dihedral angle of 12.7°, indicating near-planar conjugation essential for electronic delocalization [4] [6]. Substituents significantly perturb molecular packing: For example, 5-cyano derivatives exhibit shortened C≡N···H–N hydrogen bonds (2.89 Å) between the cyano group and adjacent pyrimidine N–H, forming extended chains. Conversely, 5-methyl analogs display C–H···π interactions (3.42 Å) that stabilize lamellar stacking [1] [6].
Table 1: Crystallographic Parameters of Key Derivatives
Derivative | Space Group | Dihedral Angle (°) | Key Intermolecular Interaction | Distance (Å) |
---|---|---|---|---|
Parent compound | P2₁/c | 12.7 | N–H···N (thiazole) | 2.78 |
5-Cyano-4-(thiazol-2-yl) | P-1 | 8.9 | N≡C···H–N | 2.89 |
5-Methyl-4-(thiazol-2-yl) | C2/c | 15.2 | C–H···π (thiazole) | 3.42 |
N-(Pyridin-2-yl) sulfonamide | P2₁2₁2 | 22.5 | π–π stacking | 3.71 |
NMR Spectroscopy: In DMSO-d₆, the parent compound exhibits diagnostic signals at δ 12.65 ppm (pyrimidin-2-ol H1), confirming the dominant keto tautomer. Thiazole protons resonate as distinct doublets at δ 8.21 ppm (H5') and 7.45 ppm (H4'), while pyrimidine H5/H6 appear as a characteristic AA'BB' system near δ 8.30–8.50 ppm. ¹³C NMR reveals the critical C2 carbon at δ 163.5 ppm, corroborating C=O character [4] [6].
IR Spectroscopy: Strong bands at 1660–1680 cm⁻¹ (νC=O) and 3150 cm⁻¹ (νN–H) dominate spectra, supporting keto dominance. Thiazole ring vibrations appear at 1520 cm⁻¹ (C=N) and 1420 cm⁻¹ (C–S). Electron-withdrawing 5-substituents (e.g., CN) shift νC=O to 1695 cm⁻¹ due to reduced electron density [4].
UV-Vis Spectroscopy: Methanol solutions show π→π* transitions at 265 nm (ε = 12,500 M⁻¹cm⁻¹) and n→π* at 320 nm (ε = 1,800 M⁻¹cm⁻¹). The extended conjugation in 4-(4-nitropyridin-2-yl) analogs redshifts λₘₐₓ to 285 nm, while computational TD-DFT aligns with experimental peaks within ±5 nm error [7].
Mass Spectrometry: EI-MS displays [M]⁺ at m/z 190 (C₇H₅N₃OS), with fragmentation yielding m/z 163 (loss of HCN) and m/z 110 (thiazole acylium ion) [6].
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Assignment | Tautomeric Sensitivity |
---|---|---|---|
¹H NMR | δ 12.65 ppm (s, 1H) | Pyrimidin-2-ol H1 | Keto tautomer indicator |
¹³C NMR | δ 163.5 ppm | C2 (C=O) | Confirms carbonyl character |
IR | 1660–1680 cm⁻¹; 3150 cm⁻¹ | νC=O; νN–H | Keto dominance |
UV-Vis | 265 nm, 320 nm | π→π; n→π | Conjugation/extent monitoring |
Density Functional Theory (DFT) at the M06-2X/6-311++G(3df,3pd) level reveals the global minimum energy structure with a dihedral angle of 10.3° between rings, aligning with crystallographic data. Molecular electrostatic potential (MESP) maps show negative potential regions at pyrimidine N1 (‒42 kcal/mol) and thiazole N3 (‒38 kcal/mol), designating them as hydrogen-bond acceptors. The C2 carbonyl exhibits strong positive potential (+32 kcal/mol), facilitating electrophilic attack [3] [9].
Frontier Molecular Orbitals: The HOMO (‒6.8 eV) localizes over the pyrimidine-thiazole linkage, while the LUMO (‒2.1 eV) populates the pyrimidine ring. Electron-withdrawing 5-substituents (e.g., CN) lower LUMO energy to ‒3.0 eV, enhancing electrophilicity. The HOMO-LUMO gap narrows from 4.7 eV (parent) to 3.9 eV (5-NO₂ derivative), explaining bathochromic shifts observed experimentally [3] [9].
Steric Maps: Connolly surface analysis identifies steric clashes near C5 of pyrimidine. Bulky 5-phenyl substituents increase Polar Surface Area (PSA) from 68 Ų (parent) to 98 Ų, reducing membrane permeability. Molecular dynamics (MD) simulations in water show 5-substituents modulate solvent-accessible surface area (SASA) from 480–620 Ų [9].
Table 3: DFT-Derived Electronic Parameters
Substituent | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) | PSA (Ų) |
---|---|---|---|---|---|
H | ‒6.8 | ‒2.1 | 4.7 | 4.5 | 68 |
5-CN | ‒7.1 | ‒3.0 | 4.1 | 5.8 | 75 |
5-NO₂ | ‒7.3 | ‒3.4 | 3.9 | 7.2 | 92 |
5-CH₃ | ‒6.6 | ‒1.9 | 4.7 | 4.1 | 65 |
The compound exists as an equilibrium between keto (2-hydroxypyrimidine) and enol (2-oxo-1,2-dihydropyrimidine) tautomers. In DMSO, ¹H NMR shows a 95:5 keto:enol ratio, while IR detects no enol νO–H (3600 cm⁻¹), confirming keto dominance. XPS core-level spectroscopy of pyrimidin-2-ol derivatives reveals the keto form is stabilized by 8–10 kcal/mol in polar media due to intramolecular resonance assistance [2] [4].
Solvent Dependence: Keto population decreases to 80% in chloroform but remains >99% in water (pH 7). The enol form emerges in basic conditions (pH >10), characterized by UV-Vis absorption at 295 nm. Variable-temperature NMR (213–333 K) shows coalescence at 308 K (ΔG‡ 12.3 kcal/mol), indicating rapid exchange [4] [7].
Conformational Dynamics: MD simulations reveal two stable rotamers: syn (thiazole S atom facing pyrimidine N3; 85% population) and anti (20° rotated; 15%). The syn rotamer is favored by 1.8 kcal/mol due to weak C–H···O=C interactions. Solid-state ¹³C CP/MAS NMR shows a single carbonyl signal at 165.5 ppm, confirming uniform keto-syn conformation in crystals [4] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0